molecular formula C11H20O B14595487 2H-Pyran, 3-hexyl-5,6-dihydro- CAS No. 61639-06-3

2H-Pyran, 3-hexyl-5,6-dihydro-

Cat. No.: B14595487
CAS No.: 61639-06-3
M. Wt: 168.28 g/mol
InChI Key: VFPMZFMUSIEOCZ-UHFFFAOYSA-N
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Description

2H-Pyran, 3-hexyl-5,6-dihydro- is a heterocyclic organic compound that belongs to the family of dihydropyrans It is characterized by a six-membered ring containing one oxygen atom and five carbon atoms, with a hexyl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, 3-hexyl-5,6-dihydro- can be achieved through several methods. One common approach involves the intramolecular cyclization of hexyl-substituted enals or enones. This reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process . Another method involves the use of Grignard reagents in the presence of a chiral phosphine-copper iodide catalyst to achieve enantioselective conjugate addition .

Industrial Production Methods

Industrial production of 2H-Pyran, 3-hexyl-5,6-dihydro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 3-hexyl-5,6-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions include lactones, carboxylic acids, tetrahydropyran derivatives, and various substituted pyrans .

Mechanism of Action

The mechanism of action of 2H-Pyran, 3-hexyl-5,6-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, 3-hexyl-5,6-dihydro- is unique due to its specific hexyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

61639-06-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

5-hexyl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C11H20O/c1-2-3-4-5-7-11-8-6-9-12-10-11/h8H,2-7,9-10H2,1H3

InChI Key

VFPMZFMUSIEOCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CCCOC1

Origin of Product

United States

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